molecular formula C21H30N6O B4580018 N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4580018
M. Wt: 382.5 g/mol
InChI Key: NPISBPSSFTWNGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multiple steps, starting from basic building blocks like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. One reported method includes a nine-step process yielding the reference standard compound with an overall chemical yield of 13-14% (Xiaohong Wang et al., 2018). This process highlights the complex nature of synthesizing such compounds, necessitating precise control over reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of multiple functional groups and a heterocyclic core. The crystal structure analysis of similar compounds, like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, provides insights into the arrangement of these molecules and their potential intermolecular interactions, which are crucial for their biological activity (Ju Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including regioselective synthesis, to introduce different substituents on the molecule, significantly affecting their properties and potential applications. For instance, the regioselective synthesis of 1- and 4-substituted derivatives demonstrates the versatility of these compounds in chemical modifications (Miha Drev et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives were synthesized for potential anticancer and anti-5-lipoxygenase activities. These compounds exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, demonstrating their potential in cancer therapy. The study also discussed the structure-activity relationship (SAR) to better understand how structural changes impact biological activity (Rahmouni et al., 2016).

Regioselective Synthesis

Research into the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has yielded various 7-substituted derivatives. This study exemplifies the flexibility and potential of pyrazolo[1,5-a]pyrimidine scaffolds for developing compounds with specific functional groups, which could be useful in creating targeted therapeutic agents (Drev et al., 2014).

Antifungal Applications

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized as analogues of the systemic fungicide carboxin, showing high levels of fungicidal activity in assays of Basidiomycete species. This research indicates the potential of such compounds in agricultural applications to protect crops from fungal diseases (Huppatz, 1985).

Antitumor Activities

The development and in vitro evaluation of new pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides revealed significant antitumor activities against various human cancer cell lines. This highlights the therapeutic potential of pyrazolopyrimidine derivatives in oncology (Hafez et al., 2013).

Cytotoxicity Evaluation

Studies on the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells indicate their potential for cancer treatment. These findings are crucial for the development of new anticancer drugs (Hassan et al., 2014).

properties

IUPAC Name

N,N-di(butan-2-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-7-14(4)26(15(5)8-2)21(28)18-13-24-27-19(10-11-22-20(18)27)17-12-23-25(9-3)16(17)6/h10-15H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPISBPSSFTWNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C2N=CC=C(N2N=C1)C3=C(N(N=C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-di(butan-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
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N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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